molecular formula C10H14O6 B1204747 Poliglecaprone CAS No. 41706-81-4

Poliglecaprone

Cat. No.: B1204747
CAS No.: 41706-81-4
M. Wt: 230.21 g/mol
InChI Key: SCRCZNMJAVGGEI-UHFFFAOYSA-N
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Description

Poliglecaprone is a synthetic copolymer composed of glycolide and epsilon-caprolactone. It is widely used in the medical field, particularly in the production of absorbable sutures. This compound is known for its high tensile strength, biocompatibility, and predictable absorption rate, making it an ideal material for surgical applications .

Preparation Methods

Poliglecaprone is synthesized through ring-opening polymerization of glycolide and epsilon-caprolactone. The reaction is typically catalyzed by stannous octoate and conducted under an inert atmosphere to prevent unwanted side reactions. The polymerization process involves heating the monomers to a specific temperature, allowing them to react and form the copolymer .

In industrial production, the polymerization is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality. The resulting polymer is then extruded into fibers and sterilized for medical use .

Chemical Reactions Analysis

Poliglecaprone undergoes hydrolytic degradation in the body, breaking down into glycolic acid and epsilon-caprolactone. This degradation process is influenced by factors such as pH, temperature, and the presence of enzymes. The polymer is designed to degrade predictably over a period of 90 to 120 days, making it suitable for temporary wound support .

Scientific Research Applications

Poliglecaprone has a wide range of applications in scientific research and medicine. It is primarily used in the production of absorbable sutures, which are employed in various surgical procedures, including general surgery, orthopedic surgery, pediatric surgery, and gynecological surgery . The polymer’s biocompatibility and predictable absorption rate make it an excellent choice for wound closure and tissue approximation .

In addition to its use in sutures, this compound is also utilized in the development of drug delivery systems and tissue engineering scaffolds.

Mechanism of Action

The primary mechanism of action of Poliglecaprone is its hydrolytic degradation in the body. When used as a suture material, the polymer gradually breaks down into glycolic acid and epsilon-caprolactone, which are then metabolized and excreted by the body. This degradation process provides temporary wound support while minimizing the risk of long-term foreign body reactions .

Comparison with Similar Compounds

Poliglecaprone is often compared to other absorbable suture materials, such as polydioxanone, polyglactin 910, and polypropylene. Polydioxanone and polyglactin 910 are also synthetic absorbable polymers, but they differ in their chemical composition and degradation profiles. Polydioxanone has a longer degradation time, while polyglactin 910 degrades more rapidly .

Compared to these materials, this compound offers a unique balance of tensile strength, flexibility, and predictable absorption rate. Its smooth surface and minimal tissue drag make it an excellent choice for delicate surgical procedures .

Similar Compounds

  • Polydioxanone
  • Polyglactin 910
  • Polypropylene
  • Polyamide

This compound stands out among these materials due to its combination of mechanical properties and biocompatibility, making it a preferred choice for many surgical applications .

Properties

CAS No.

41706-81-4

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

1,4-dioxane-2,5-dione;oxepan-2-one

InChI

InChI=1S/C6H10O2.C4H4O4/c7-6-4-2-1-3-5-8-6;5-3-1-7-4(6)2-8-3/h1-5H2;1-2H2

InChI Key

SCRCZNMJAVGGEI-UHFFFAOYSA-N

SMILES

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1

Canonical SMILES

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1

Synonyms

glycolide E-caprolactone copolymer
Monocryl
PCLEEP
poliglecaprone 25
polyglecaprone 25

Origin of Product

United States

Synthesis routes and methods I

Procedure details

ε-Caprolactone (57.1 g, 0.5 mole), glycolide (1.1 g, 9.5 mole), glycolic acid (7.6 g, 0.1 mole) and stannous octoate (0.5 ml of 0.1M solution in toluene, 20 mg, 5×10-5 mole) were added to a glass reactor. The reactor was purged with dry nitrogen gas. The reactor was heated in an oil bath at 180° C. under nitrogen for 12 hours, while the contents were magnetically stirred. The final composition was determined by 1H NMR is shown to be essentially the same as the theoretical. The Tm is -62° C., and the Tg is 37° C.
Quantity
57.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
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reactant
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7.6 g
Type
reactant
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Quantity
0.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Glycolide (0.13 moles) was mixed with ε-caprolactone (1.18) and a catalytic amount of stannous octoate (0.262 mole) and 1-decanol (3.275 mole). The system was heated to 170° C. and was stirred at this temperature for 30 minutes. The reaction was then cooled to 120° C. Glycolide (0.65 moles) and dl-lactide (0.52 moles) were added to the prepolymer. After melting the second charge, the system was heated to 170° C. and was stirred at this temperature for 6.5 hours. At the conclusion of the reaction, the unreacted monomer was removed by heating at 130° C. under reduced pressure for 1.5 hours. The resulting polymer was characterized by DSC (for Tm), solution viscosity (for molecular dimensions), IR and NMR (for chemical composition).
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.262 mol
Type
reactant
Reaction Step Two
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3.275 mol
Type
reactant
Reaction Step Three
Quantity
0.65 mol
Type
reactant
Reaction Step Four
Quantity
0.52 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Glycolide (0.21 moles) was mixed with ε-caprolactone (4.0 moles) and a catalytic amount of stannous octoate (0.8 mole) and glycolic acid (0.40 moles). The system was heated to 150° C. and was stirred at this temperature for 14 hours. At the conclusion of the reaction, the unreacted monomer was removed by heating at 120° C. under reduced pressure for 1 hour. The resulting polymer had a peak melting temperature of 54.3° C. as measured by DSC.
Quantity
0.21 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

Glycolide (0.08865 moles) was mixed with ε-caprolactone (1.455 moles) and a catalytic amount of stannous octoate (0.3 moles) and tartaric acid (0.075 moles). The system was heated at 150° C. and was stirred at this temperature for 6 hours. At the conclusion of the reaction, the unreacted monomer was removed by heating at 120° C. under reduced pressure for 30 minutes. The resulting polymer had a peak melting temperature of 49.1° C. as measured by DSC and an Mw of 151,948 as measured by GPC.
Quantity
0.08865 mol
Type
reactant
Reaction Step One
Quantity
1.455 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
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0.075 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

ε-Caprolactone (170 g, 1.49 mole), glycolide (30 g, 0.26 mole), lauryl alcohol (1.37 g, 7.3×10-3 mole) and stannous octoate (0.052 g, 1.2×10-4 mole) were combined in a stirred reactor under nitrogen at 180° C. The mixture was stirred at 180° C. for 4.5 hours. The resulting polymer had an inherent viscosity of 0.68 dl/g (0.5 g/dl in CHCl3). The composition was determined by 1H NMR to be 85 wt. % ε-caprilactone and 15 wt. % glycolide.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
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